

A Comprehensive Technical Guide to 2-Hydroxyl emodin-1-methyl ether (Physcion)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxyl emodin-1-methyl ether

Cat. No.: B1639126

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyl emodin-1-methyl ether, more commonly known in scientific literature as Physcion, is a naturally occurring anthraquinone that has garnered significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of its chemical identity, biological activities, and the molecular pathways it modulates. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, with a focus on its potential as a therapeutic agent.

Chemical Identity

IUPAC Name: 2,6,8-trihydroxy-1-methoxy-3-methylantracene-9,10-dione

Synonyms:

- Physcion[1]
- Parietin[1]
- Rheochrysidin[1]
- Emodin 3-methyl ether

- 1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione

Property	Value
CAS Number	521-61-9[1]
Molecular Formula	C16H12O5[1]
Molecular Weight	284.26 g/mol [1]
Appearance	Yellow powder[1]
Solubility	Insoluble in water, soluble in boiling alcohol, benzene, chloroform, ether, acetone, and acetic acid.[1]

Biological Activities and Quantitative Data

Physcion exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1] Its primary mechanism of action in cancer cells is the induction of apoptosis (programmed cell death) and autophagy.

Anti-proliferative and Cytotoxic Effects

Physcion has demonstrated significant anti-proliferative effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other quantitative measures of its activity are summarized below.

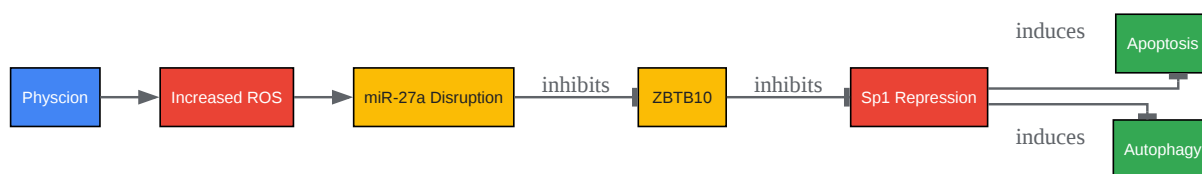
Cell Line	Cancer Type	Assay	Concentration/IC50	Incubation Time	Reference
CNE2	Nasopharyngeal Carcinoma	MTT Assay	Dose-dependent viability reduction at 5, 10, and 20 $\mu\text{mol/L}$	24 and 48 hours	[2] [3]
HeLa	Cervical Carcinoma	MTT Assay	Viability reduced to 65.41% at 80 μM , 42.33% at 160 μM , and 18.03% at 200 μM	48 hours	[4]
MDA-MB-231	Breast Cancer	SRB Assay	45.4 μM	72 hours	[3]
SMMC7721	Hepatocellular Carcinoma	Apoptosis Assay	Apoptosis induction	Not specified	[5]
HepG2	Hepatocellular Carcinoma	Apoptosis Assay	Apoptosis induction	Not specified	[5]

Signaling Pathways Modulated by Physcion

Physcion exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and death.

ROS-Mediated Apoptosis and Autophagy in Nasopharyngeal Carcinoma

In human nasopharyngeal carcinoma cells (CNE2), physcion treatment leads to an increase in reactive oxygen species (ROS). This oxidative stress disrupts the miR-27a/ZBTB10 axis, leading to the repression of the transcription factor Sp1. The downregulation of Sp1 is a key event that triggers both caspase-dependent apoptosis and autophagy.[\[2\]](#)

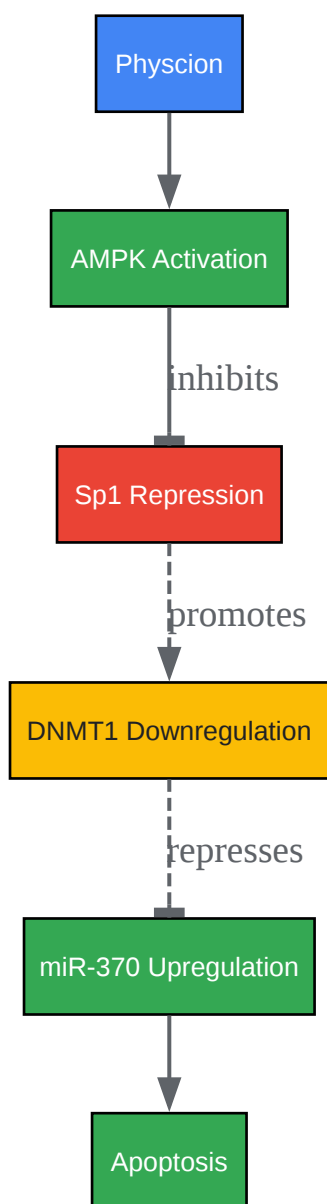


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Caption: Phycion-induced signaling in nasopharyngeal carcinoma.

AMPK/Sp1/DNMT1 Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cell lines, phycion has been shown to induce apoptosis by upregulating miR-370. This is achieved through the modulation of the AMPK/Sp1/DNMT1 signaling pathway. Phycion activates AMPK, which in turn suppresses the transcription factor Sp1. The repression of Sp1 leads to a decrease in DNMT1 expression, which ultimately results in the upregulation of miR-370 and subsequent apoptosis.[5][6]



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Caption: Physcion-modulated pathway in hepatocellular carcinoma.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of physcion on cancer cells.

Materials:

- 96-well plates
- Cancer cell line of interest
- Complete cell culture medium
- Physcion stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)[1]
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- **Treatment:** Prepare serial dilutions of physcion in complete medium. Remove the medium from the wells and add 100 μ L of the physcion dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium containing MTT. Add 100 μ L of DMSO to each well to dissolve the formazan crystals.[1]
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control.

Analysis of Apoptosis by Western Blotting

This protocol is used to detect the expression of key apoptosis-related proteins following phycion treatment.

Materials:

- 6-well plates
- Cancer cell line of interest
- Phycion
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

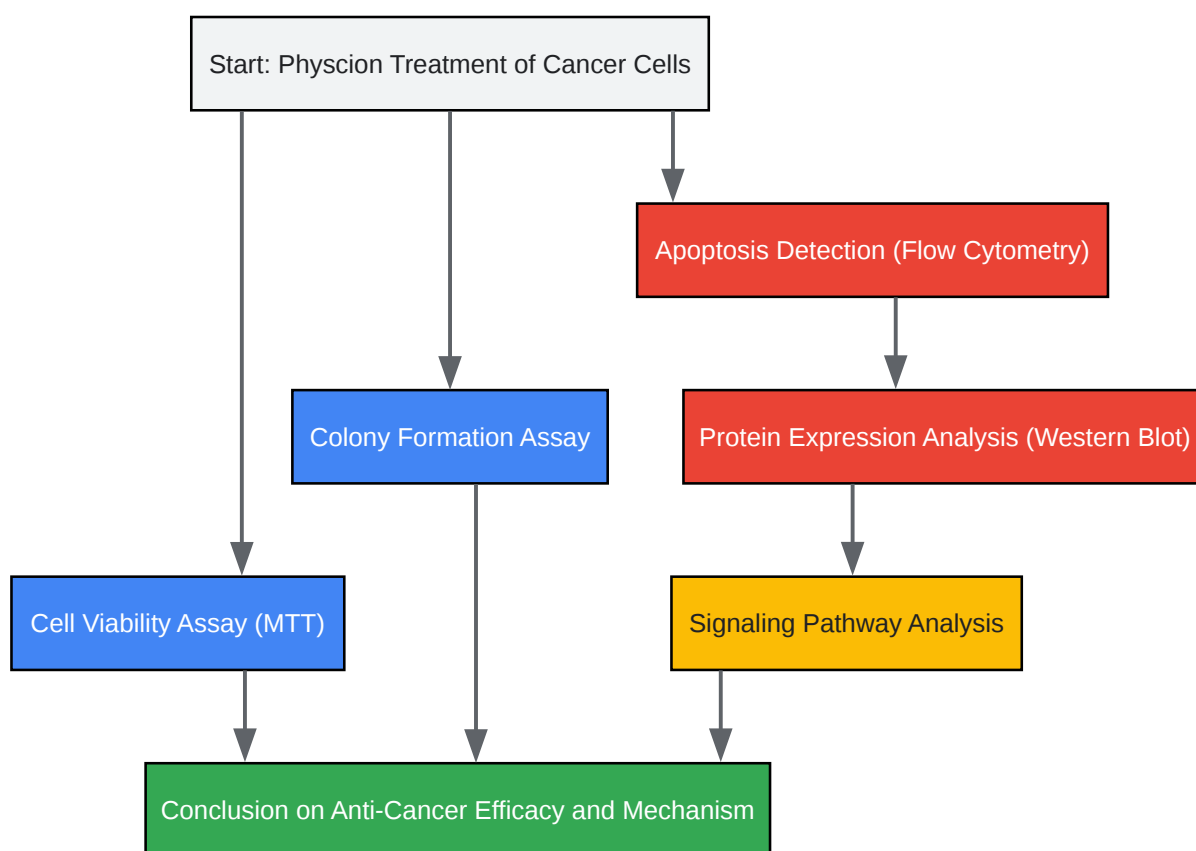
Procedure:

- **Cell Treatment and Lysis:** Seed cells in 6-well plates and treat with various concentrations of phycion for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE and Transfer:** Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- **Analysis:** Quantify the band intensities and normalize them to the loading control (e.g., β -actin).

Experimental Workflow for Investigating Phycion's Anti-Cancer Effects

The following diagram illustrates a typical workflow for investigating the anti-cancer properties of phycion.



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Caption: Workflow for studying physcion's anti-cancer effects.

Conclusion

2-Hydroxyl emodin-1-methyl ether (Physcion) is a promising natural compound with well-documented anti-cancer properties. Its ability to induce apoptosis and autophagy in various cancer cell lines through the modulation of key signaling pathways, such as those involving ROS and AMPK, makes it a valuable candidate for further investigation in drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of this multifaceted molecule. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for potential use in cancer therapy.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Hydroxyl emodin-1-methyl ether (Phycion)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1639126#2-hydroxyl-emodin-1-methyl-ether-iupac-name-and-synonyms]

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